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Compound of Interest

Compound Name: 6-Aminosaccharin

Cat. No.: B1214450

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
aminosaccharin (6-amino-1,2-benzisothiazol-3(2H)-one 1,1-dioxide). While experimental
spectroscopic data for 6-aminosaccharin is not readily available in public databases, this
document outlines the expected spectroscopic characteristics and provides detailed,
generalized experimental protocols for the acquisition of such data. For comparative purposes,
spectroscopic data for the parent compound, saccharin, is also presented.

Molecular Structure and Properties of 6-
Aminosaccharin

6-Aminosaccharin is a derivative of saccharin with an amino group substituted at the 6-
position of the benzisothiazole ring.

Molecular Formula: C7HsN203S[1][2]
Molecular Weight: 198.20 g/mol [1][2]
Below is a diagram of the molecular structure of 6-aminosaccharin.

Caption: Molecular Structure of 6-Aminosaccharin

Spectroscopic Data Summary
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As specific, experimentally-derived spectroscopic data for 6-aminosaccharin is not available,
this section provides a summary of the data for the parent compound, saccharin, for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
of Saccharin

1H NMR Chemical Shift (ppm)
Aromatic Protons 7.8 - 8.2 (multiplet)

NH Proton ~11.5 (broad singlet)
13C NMR Chemical Shift (ppm)
Carbonyl Carbon ~168

Aromatic Carbons 120 - 140

Note: The specific chemical shifts for saccharin can vary depending on the solvent and the
spectrometer frequency.

Infrared (IR) Spectroscopy Data of Saccharin

Functional Group Vibrational Frequency (cm—1)
N-H Stretch 3098
C=0 Stretch 1725
SO2 Asymmetric Stretch 1337
SO2 Symmetric Stretch 1182

Mass Spectrometry (MS) Data of Saccharin

lon m/z

[M]* 183

Experimental Protocols
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The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid
aromatic compound such as 6-aminosaccharin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the chemical environment of the
protons and carbons in the molecule.

Methodology:
e Sample Preparation:
o Weigh approximately 5-10 mg of the solid 6-aminosaccharin sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de,
CDCls, or Acetone-ds) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
Deuterated solvents are used to avoid interference from solvent protons in the *H NMR
spectrum.

o If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),
for chemical shift referencing (& = 0.00 ppm).

o Data Acquisition:
o Place the NMR tube in the spectrometer's probe.

o Acquire the *H NMR spectrum. Typical parameters include a 30-45 degree pulse angle
and a relaxation delay of 1-2 seconds.

o Acquire the 33C NMR spectrum. This typically requires a larger number of scans than H
NMR due to the lower natural abundance of the 13C isotope.

» Data Processing:
o Process the raw data by applying a Fourier transform.

o Phase the resulting spectrum and perform baseline correction.
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o Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid 6-aminosaccharin sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:
o Collect a background spectrum of the empty, clean ATR crystal.

o Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio. The typical spectral range is 4000-400 cm™1.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

o Identify the characteristic absorption bands corresponding to the functional groups in the
molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a dilute solution of the 6-aminosaccharin sample (typically in the low pg/mL to
ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture of these
with water.

o A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide)
may be added to promote ionization.

o Data Acquisition:

o Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow

rate.

o Acquire the mass spectrum in either positive or negative ion mode. The choice of mode
will depend on the analyte's ability to be protonated [M+H]* or deprotonated [M-H]~.

o For structural information, tandem mass spectrometry (MS/MS) can be performed by
selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to
generate fragment ions.

e Data Analysis:

o Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular

weight of the compound.
o Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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General Spectroscopic Analysis Workflow

Sample Preparation
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Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 6-Aminosaccharin: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214450#spectroscopic-data-nmr-ir-ms-of-6-
aminosaccharin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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